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molecular formula C11H16O3 B8694603 4,5-Dimethoxy-2-propylphenol CAS No. 6906-69-0

4,5-Dimethoxy-2-propylphenol

Cat. No. B8694603
M. Wt: 196.24 g/mol
InChI Key: ISZBIRHKLDXQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809389B2

Procedure details

Following the procedure as in Example 3B, the same product can be obtained starting from 1-hydroxy-3,4-dimethoxybenzene and allyl bromide, Claisen rearrangement and hydrogenation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.[CH2:12](Br)[CH:13]=[CH2:14]>>[OH:1][C:2]1[C:7]([CH2:12][CH2:13][CH3:14])=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same product can be obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC(=C(C=C1CCC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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